![molecular formula C14H20N2O5S B513115 1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine CAS No. 942788-67-2](/img/structure/B513115.png)
1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse applications in medicinal chemistry, neuroscience, and drug development. This compound, in particular, is characterized by the presence of an acetyl group, a dimethoxyphenyl group, and a sulfonyl group attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including cyclization reactions involving diamines and dihalides.
Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through nucleophilic substitution reactions using appropriate dimethoxyphenyl halides.
Sulfonylation: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a scaffold for designing drugs with potential therapeutic effects.
Neuroscience: The compound is studied for its effects on the central nervous system and its potential use in treating neurological disorders.
Drug Development: It serves as a lead compound in drug discovery programs aimed at identifying new therapeutic agents.
Industrial Applications: The compound is used in the synthesis of other chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Acetyl-4-[(4-hydroxyphenyl)sulfonyl]piperazine
- 1-Acetyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine
- 1-(Chloroacetyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine
Uniqueness
1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine is unique due to the presence of both the dimethoxyphenyl and sulfonyl groups, which confer specific chemical and biological properties. These groups may enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-11(17)15-6-8-16(9-7-15)22(18,19)12-4-5-13(20-2)14(10-12)21-3/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDDCPXTFONPSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513033.png)
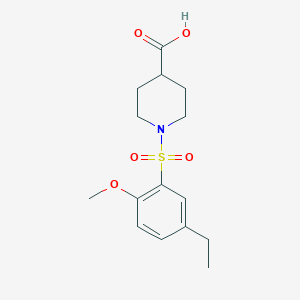
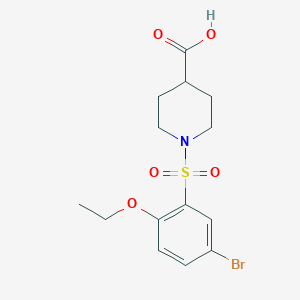

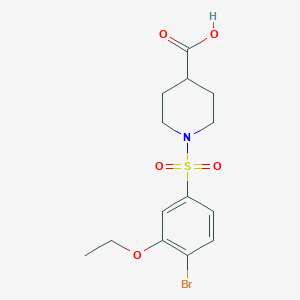
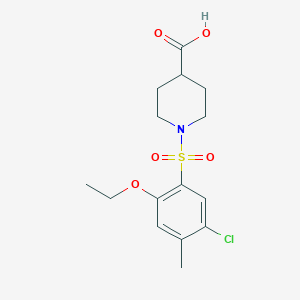
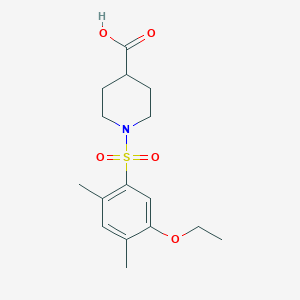
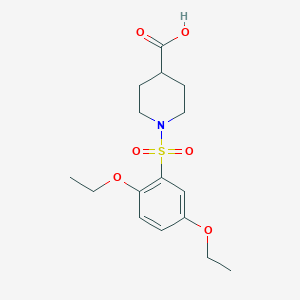
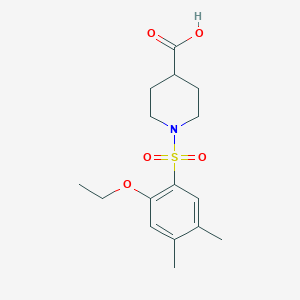
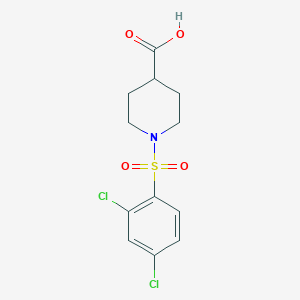
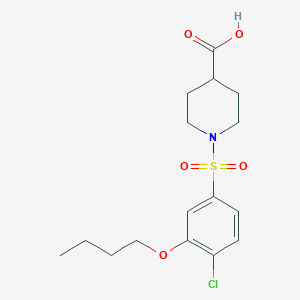
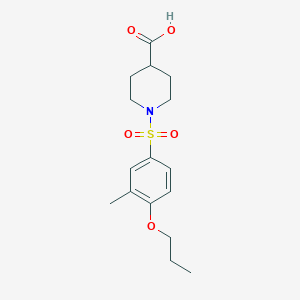
![1-Acetyl-4-[(2,4-dichloro-5-methylphenyl)sulfonyl]piperazine](/img/structure/B513056.png)
![1-Acetyl-4-{[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}piperazine](/img/structure/B513059.png)
